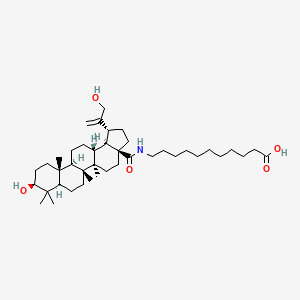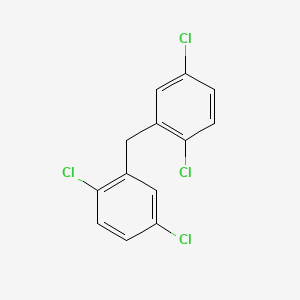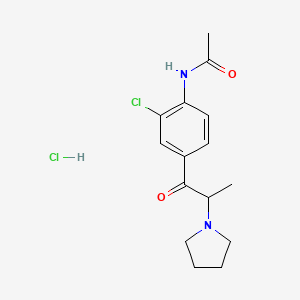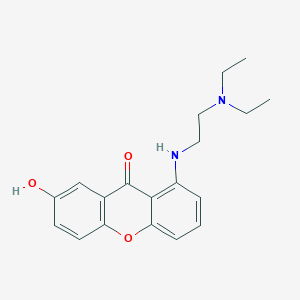
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is a chemical compound that belongs to the xanthene family. This compound is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications. Its structure consists of a xanthene core with a diethylaminoethylamino group and a hydroxyl group, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one typically involves the condensation of 7-hydroxy-9H-xanthen-9-one with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
7-hydroxy-9H-xanthen-9-one+2-(diethylamino)ethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered fluorescence properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques such as fluorescence spectroscopy and chromatography.
Biology: Employed as a fluorescent marker in cell imaging and molecular biology studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
作用機序
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected and measured in various applications. The molecular targets and pathways involved in its fluorescence properties include the interaction of the xanthene core with light and the influence of the diethylaminoethylamino and hydroxyl groups on the electronic structure of the molecule.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescence properties but different functional groups.
Rhodamine: A related compound with a similar xanthene core but different substituents, leading to variations in fluorescence characteristics.
Eosin: A xanthene dye with bromine atoms, used in histology and as a biological stain.
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is unique due to its specific combination of functional groups, which confer distinct fluorescence properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions also allows for the synthesis of numerous derivatives with tailored properties for specific uses.
特性
CAS番号 |
86456-17-9 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethylamino]-7-hydroxyxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)11-10-20-15-6-5-7-17-18(15)19(23)14-12-13(22)8-9-16(14)24-17/h5-9,12,20,22H,3-4,10-11H2,1-2H3 |
InChIキー |
DYWVMMQYZPFLFF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


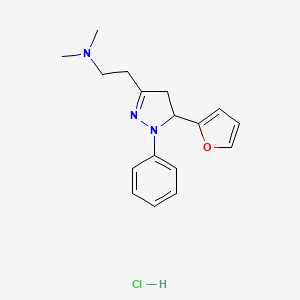

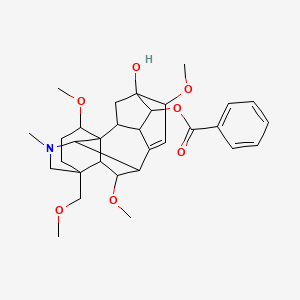
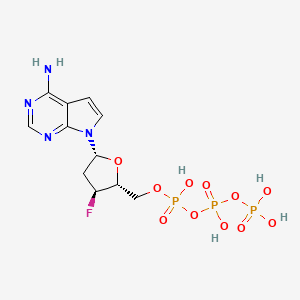
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
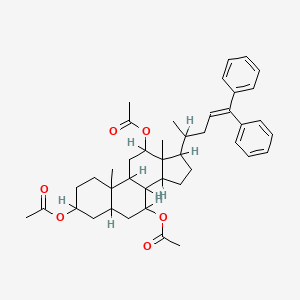
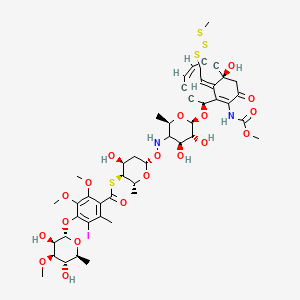
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
